molecular formula C3H5N3 B130580 4-Aminoimidazole CAS No. 4919-03-3

4-Aminoimidazole

Cat. No.: B130580
CAS No.: 4919-03-3
M. Wt: 83.09 g/mol
InChI Key: QRZMXADUXZADTF-UHFFFAOYSA-N
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Description

4-Aminoimidazole is a heterocyclic organic compound that features an imidazole ring with an amino group attached at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

4-Aminoimidazole, also known as AICA ribonucleotide or AICAR, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the body’s response to energy deficits .

Mode of Action

This compound acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . By activating AMPK, this compound can influence various cellular processes, including glucose uptake, fatty acid oxidation, and protein synthesis .

Biochemical Pathways

This compound is an intermediate in the generation of inosine monophosphate . It is synthesized in both the purine metabolism and histidine biosynthesis pathways, but is only used in purine biosynthesis . The imidazole moieties of histidine and purines are synthesized by different, non-homologous enzymes .

Pharmacokinetics

A study on a related compound, dacarbazine, and its metabolite 5-aminoimidazole-4-carboxamide (aic), showed that these compounds were measurable immediately after the start of infusion and reached maximum plasma concentration shortly after the end of infusion . The study also found that co-administration of another drug with dacarbazine inhibited the metabolism of dacarbazine, reducing the exposure of AIC .

Result of Action

The activation of AMPK by this compound has several cellular effects. It has been used clinically to treat and protect against cardiac ischemic injury . The compound increases the metabolic activity of tissues, which has led to its investigation as a potential treatment for diabetes . In addition, this compound has demonstrated strong antifungal activity against certain strains of Candida .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the antifungal activity of this compound derivatives was evaluated under different environmental conditions, and the results showed that the antifungal effect of the compounds tested was influenced by oxidative stress .

Biochemical Analysis

Biochemical Properties

4-Aminoimidazole is a key component in several types of biomolecules. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . It interacts with various enzymes, proteins, and other biomolecules, contributing to a wide range of biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAr), a pharmacological modulator of AMPK activity, has been used to treat and protect against cardiac ischemic injury . It has also been shown to have potential as a treatment for diabetes by increasing the metabolic activity of tissues .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to stimulate AMP-dependent protein kinase (AMPK) activity . This is achieved through its role as an analog of adenosine monophosphate (AMP), which allows it to mimic the activation of AMPK .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the bonds constructed during the formation of the imidazole .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, AICAR has been shown to suppress endogenous glucose production and lipolysis in an insulin-resistant rat model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the generation of inosine monophosphate and is also involved in the de novo synthesis of purines . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, AICAR, an analog of this compound, enters cells via purine nucleoside transporters .

Subcellular Localization

The subcellular localization of this compound is associated with both mitochondria and plastids in cowpea nodules, suggesting a potential link between purine metabolism and mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoimidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the use of N-heterocyclic carbenes as catalysts to facilitate the reaction between acetophenones and benzylic amines, resulting in the formation of trisubstituted imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

4-Aminoimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1H-imidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZMXADUXZADTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197702
Record name 4-Aminoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Aminoimidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4919-03-3
Record name 1H-Imidazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4919-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7854BCQ2PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Aminoimidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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